molecular formula C9H17N3O5 B1666430 Azido-PEG3-CH2CO2Me CAS No. 1253389-31-9

Azido-PEG3-CH2CO2Me

Cat. No.: B1666430
CAS No.: 1253389-31-9
M. Wt: 247.25 g/mol
InChI Key: LSDSMTUGTPBTDI-UHFFFAOYSA-N
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Description

Azido-PEG3-CH2CO2Me, also known as Azido-PEG3-methyl ester, is a compound that contains an azide group and a methyl ester group linked through a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry due to its azide functionality, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The PEG spacer enhances its solubility in aqueous media, making it a valuable tool in various scientific applications .

Mechanism of Action

Target of Action

Azido-PEG3-CH2CO2Me is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group that enables Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . In the context of this compound, it can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. When this compound is used to create a PROTAC, the PROTAC molecule binds to the target protein and an E3 ubiquitin ligase. This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound, when used in the synthesis of PROTACs, is the degradation of the target protein . This can lead to the modulation of cellular processes that the target protein is involved in, potentially leading to therapeutic effects depending on the specific target.

Future Directions

Azido-PEG3-CH2CO2Me is a promising compound in the field of drug development, particularly in the synthesis of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups makes it a valuable tool in the creation of new therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-CH2CO2Me is typically synthesized through a multi-step process involving the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-CH2CO2Me undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

    Strain-Promoted Reactions: DBCO or BCN derivatives are used in SPAAC reactions.

Major Products Formed

Properties

IUPAC Name

methyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c1-14-9(13)8-17-7-6-16-5-4-15-3-2-11-12-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDSMTUGTPBTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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